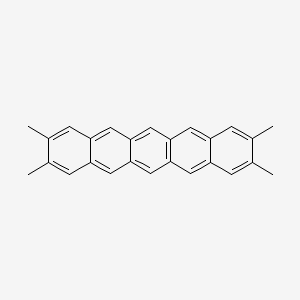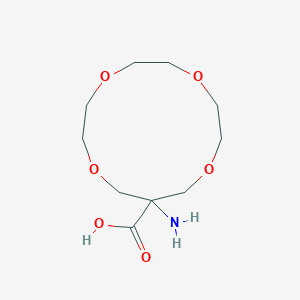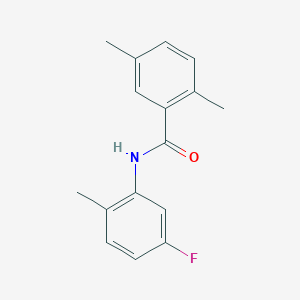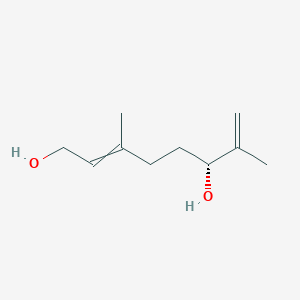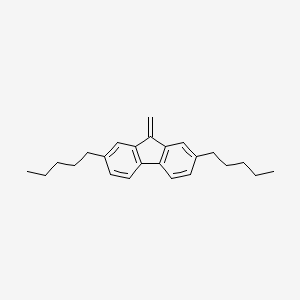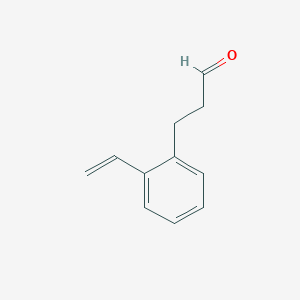
Benzenepropanal, 2-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 2-ethenyl-, also known as 2-ethenylbenzenepropanal, is an organic compound with the molecular formula C11H12O. It is a derivative of benzene, characterized by the presence of a propanal group and an ethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 2-ethenyl- typically involves the reaction of benzene with propanal and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The ethenyl group can be introduced through a subsequent reaction involving the addition of an ethenyl halide under similar catalytic conditions .
Industrial Production Methods: Industrial production of Benzenepropanal, 2-ethenyl- often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 2-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzenepropanal, 2-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-ethenyl- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring can participate in π-π interactions with other aromatic systems, while the aldehyde group can form hydrogen bonds and undergo nucleophilic addition reactions. These interactions contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Benzenepropanal: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
Benzaldehyde: Contains only an aldehyde group attached to the benzene ring.
Cinnamaldehyde: Contains a propenal group attached to the benzene ring, similar to Benzenepropanal, 2-ethenyl- but with different reactivity.
Uniqueness: Benzenepropanal, 2-ethenyl- is unique due to the presence of both the propanal and ethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications .
Properties
CAS No. |
339177-04-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2-ethenylphenyl)propanal |
InChI |
InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h2-4,6-7,9H,1,5,8H2 |
InChI Key |
RTPFADXSXZSBAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

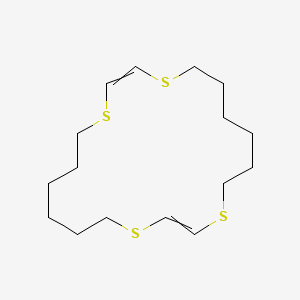
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
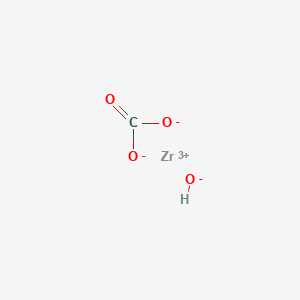

![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
